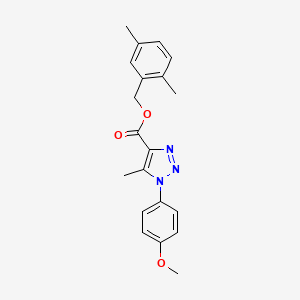

(2,5-dimethylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound “(2,5-dimethylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” features a 1,2,3-triazole core substituted at the 1-position with a 4-methoxyphenyl group, at the 4-position with a carboxylate ester [(2,5-dimethylphenyl)methyl], and at the 5-position with a methyl group. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its triazole backbone is notable for metabolic stability and hydrogen-bonding capacity, while the 4-methoxyphenyl group may enhance lipophilicity and π-π stacking interactions. The steric bulk of the (2,5-dimethylphenyl)methyl ester could influence solubility and crystallinity.

Propriétés

IUPAC Name |

(2,5-dimethylphenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-13-5-6-14(2)16(11-13)12-26-20(24)19-15(3)23(22-21-19)17-7-9-18(25-4)10-8-17/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYSPHLTIRJMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

-

Step 1: Synthesis of Azide

- Starting with 2,5-dimethylbenzyl chloride, it is reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to form 2,5-dimethylbenzyl azide.

- Reaction conditions: Room temperature, stirring for several hours.

-

Step 2: Synthesis of Alkyne

- 4-methoxyphenylacetylene is synthesized from 4-methoxybenzaldehyde through a series of reactions including the formation of the corresponding alcohol and subsequent dehydration.

- Reaction conditions: Varies depending on the specific steps involved.

-

Step 3: Cycloaddition Reaction

- The azide and alkyne are then subjected to the Huisgen cycloaddition reaction in the presence of a copper(I) catalyst to form the triazole ring.

- Reaction conditions: Room temperature to slightly elevated temperatures, typically in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(2,5-dimethylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of nitro, halogen, or other substituents on the phenyl rings.

Applications De Recherche Scientifique

(2,5-dimethylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of (2,5-dimethylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The phenyl groups can enhance the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

a) Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ()

- 1-Position: Replaces the 4-methoxyphenyl group with a 4-amino-1,2,5-oxadiazol-3-yl moiety.

- Biological Implications: Amino-oxadiazoles are common in agrochemicals and pharmaceuticals due to their bioisosteric resemblance to carboxylic acids .

b) Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate ()

- 5-Position : Incorporates a thiazolylsulfanylmethyl group instead of a simple methyl.

- Steric and Solubility Impact : The thiazole-thioether side chain may increase steric hindrance and hydrophilicity, affecting membrane permeability .

Ester Group Variations

- Target Compound : The (2,5-dimethylphenyl)methyl ester introduces significant steric bulk and lipophilicity, which could reduce solubility in aqueous media but enhance binding to hydrophobic targets.

- Ethyl/Methyl Esters (): Smaller ester groups (ethyl or methyl) likely improve solubility but may reduce metabolic stability due to easier esterase cleavage.

Crystallographic and Structural Insights

Crystallographic data for such compounds are often refined using programs like SHELXL (), which optimize bond lengths, angles, and displacement parameters. For example:

- The bulky (2,5-dimethylphenyl)methyl group in the target compound may lead to distinct crystal packing compared to simpler esters, influencing melting points and stability .

- Software suites like WinGX () enable comprehensive analysis of molecular geometry and intermolecular interactions, critical for comparing derivatives .

Hypothetical Property Comparison Table

*logP values estimated using fragment-based methods (e.g., Moriguchi logP).

Q & A

Q. Q1. What are the standard synthetic routes for preparing (2,5-dimethylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by esterification. Key steps include:

- Triazole formation : Reacting a propargyl derivative with an azide under Cu(I) catalysis to ensure regioselectivity (1,2,3-triazole formation) .

- Esterification : Coupling the triazole-carboxylic acid intermediate with (2,5-dimethylphenyl)methanol using DCC/DMAP or similar activating agents.

Purification typically involves column chromatography and recrystallization. Validation via -NMR and LC-MS is critical to confirm structure and purity .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize reaction yields and minimize byproducts during triazole synthesis?

Optimization strategies include:

- Catalyst screening : Testing Cu(I) sources (e.g., CuI, CuBr) with ligands like TBTA to enhance regioselectivity and reaction rate .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time.

- Byproduct mitigation : Use scavenger resins (e.g., QuadraSil™) to remove excess catalysts. Post-reaction HPLC analysis identifies impurities, guiding iterative refinement .

Crystallography

Q. Q3. What crystallographic methods are recommended for resolving the compound’s crystal structure?

- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXT (for structure solution) and SHELXL (for refinement) are standard tools .

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically. WinGX or Olex2 interfaces streamline data processing .

- Validation : Check CIF files with PLATON or checkCIF for symmetry and displacement errors .

Structural Analysis

Q. Q4. How should researchers address discrepancies in crystallographic data, such as poor electron density maps?

- Data quality : Ensure high-resolution data (<1.0 Å) and completeness (>95%). Re-measure crystals if twinning or disorder is suspected.

- Refinement adjustments : Use SHELXL’s TWIN and BASF commands for twinned data. For disorder, split atomic positions and apply occupancy refinement .

- Cross-validation : Compare with DFT-optimized geometries (e.g., Gaussian) to identify improbable bond lengths/angles .

Computational Studies

Q. Q5. What computational methods are suitable for studying the compound’s electronic properties?

- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for reactivity analysis .

- Solvent effects : Incorporate PCM models to simulate solvation.

- Docking studies : For bioactivity prediction, dock the compound into target proteins (e.g., using AutoDock Vina) after geometry optimization .

Bioactivity Prediction

Q. Q6. How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog synthesis : Modify substituents (e.g., methoxy groups, triazole position) and test against biological targets (e.g., enzymes, receptors).

- In vitro assays : Use fluorescence polarization or SPR to measure binding affinity. Compare IC values of analogs to identify critical functional groups .

- Molecular dynamics : Simulate ligand-protein interactions over 100+ ns trajectories to assess binding stability .

Regioselectivity Challenges

Q. Q7. How to ensure regioselective formation of the 1,2,3-triazole core?

- Catalytic control : Cu(I) catalysts favor 1,4-disubstituted triazoles, while Ru catalysts yield 1,5-isomers. For 1,4,5-trisubstituted triazoles, optimize stoichiometry and reaction time .

- Monitoring : Use -NMR to track reaction progress; the triazole proton appears as a singlet at δ 7.5–8.5 ppm .

Thermal Stability

Q. Q8. What techniques assess the compound’s thermal stability for formulation studies?

- TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min under N) to determine decomposition onset (>200°C expected for aromatic triazoles).

- Kinetic analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy () from TGA data .

Spectroscopic Characterization

Q. Q. Q9. How to resolve overlapping signals in -NMR spectra of this compound?

- Advanced NMR : Use -HSQC and -COSY to assign protons in crowded regions (e.g., aromatic methoxy groups).

- Dynamic effects : Variable-temperature NMR (e.g., 298–338 K) can separate broadened signals caused by conformational exchange .

Solubility Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.